molecular formula C13H18N2O B1612707 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde CAS No. 859850-88-7

3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde

Cat. No. B1612707
CAS RN: 859850-88-7
M. Wt: 218.29 g/mol
InChI Key: KKYYCUZQPBFXKD-UHFFFAOYSA-N
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Description

“3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde” is a chemical compound with the molecular formula C13H18N2O . It is used in laboratory chemicals . It can be useful in fragment-based development of inhibitors targeting mycobacterial tRNA modification .


Molecular Structure Analysis

The molecular weight of “3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde” is 218.3 g/mol . The InChI Key, which is a unique identifier for chemical substances, is DJJFKXUSAXIMLS-UHFFFAOYSA-N .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin burns, eye damage, and could be harmful if swallowed . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

Future Directions

The future directions of “3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde” could involve its use in the development of inhibitors targeting mycobacterial tRNA modification . It could also be useful in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease .

properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14-5-7-15(8-6-14)10-12-3-2-4-13(9-12)11-16/h2-4,9,11H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYYCUZQPBFXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594531
Record name 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde

CAS RN

859850-88-7
Record name 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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